(S)-1-Pyridin-2-yl-pyrrolidin-3-ylamine dihydrochloride
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Overview
Description
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridinyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with a pyridine derivative, which undergoes a series of reactions including amination and cyclization to form the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This involves the replacement of one functional group with another. For example, halogenation can occur using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrrolidinone derivative, while reduction could produce a more saturated amine compound.
Scientific Research Applications
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to certain proteins or enzymes, altering their activity. This binding can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-dione: Features additional carbonyl groups, leading to different reactivity.
Prolinol: A hydroxylated pyrrolidine derivative with distinct biological activity.
Uniqueness
(3S)-1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its pyridinyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C9H15Cl2N3 |
---|---|
Molecular Weight |
236.14 g/mol |
IUPAC Name |
(3S)-1-pyridin-2-ylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H13N3.2ClH/c10-8-4-6-12(7-8)9-3-1-2-5-11-9;;/h1-3,5,8H,4,6-7,10H2;2*1H/t8-;;/m0../s1 |
InChI Key |
UPUGVQFRUAILBT-JZGIKJSDSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=CC=CC=N2.Cl.Cl |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
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